N-Demethylroxithromycin
Description
Contextualization within Roxithromycin (B50055) Metabolism and Impurity Profiles
Roxithromycin, a semi-synthetic macrolide antibiotic, undergoes partial metabolism in the body. nih.govdrugbank.com While a significant portion of the drug is excreted unchanged, several metabolites are formed. nih.govdrugbank.com N-Demethylroxithromycin is one of these metabolites, produced through the removal of a methyl group from the nitrogen atom of the desosamine (B1220255) sugar moiety. pharmaffiliates.com
In humans, N-demethylation is a minor metabolic pathway for roxithromycin. amegroups.cn Studies have identified three main metabolites in urine and feces: descladinose roxithromycin, which is the major metabolite, and N-monodemethyl and N-di-demethyl roxithromycin, which are considered minor metabolites. nih.govdrugbank.com Research indicates that in humans, this compound is present in very small quantities, accounting for no more than 0.4% of the parent drug found in urine. amegroups.cn In contrast, N-demethylation is a more predominant metabolic route in rats, where the urinary concentration of this compound is significantly higher. amegroups.cn
Beyond its role as a metabolite, this compound is classified as a key impurity of roxithromycin. It is listed in the European Pharmacopoeia as Roxithromycin Impurity F. veeprho.comresearchgate.net Its presence in the final pharmaceutical product is carefully monitored to ensure the quality and safety of the antibiotic. researchgate.net The synthesis of this compound as a reference standard is therefore crucial for the development and validation of analytical methods used in this quality control. researchgate.net
| Metabolites of Roxithromycin | Metabolic Role | Reference |
| Descladinose Roxithromycin | Major Metabolite | nih.govdrugbank.com |
| This compound | Minor Metabolite | nih.govdrugbank.com |
| N-di-demethyl roxithromycin | Minor Metabolite | nih.govdrugbank.com |
| (E)-O-demethyl-roxithromycin | Metabolite in humans | amegroups.cn |
Significance as a Macrolide Derivative in Chemical and Biological Studies
The significance of this compound extends from its chemical synthesis for analytical purposes to its characterization in biological assays. As a derivative of roxithromycin, it serves as an essential tool for researchers.
From a chemical perspective, the synthesis and characterization of this compound are vital for pharmaceutical quality control. researchgate.net Research has established methods for its synthesis, which allows for its use as a reference standard in techniques like High-Performance Liquid Chromatography (HPLC) to detect and quantify it as an impurity in roxithromycin batches. researchgate.net Its distinct chemical structure and properties ensure it can be separated from the parent compound during analysis. researchgate.net
| Chemical Properties of this compound | |
| IUPAC Name | (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl erythromycin (B1671065) |
| Synonyms | Roxithromycin EP Impurity F, (E)-N-Demethylroxithromycin, RU 44981 |
| Molecular Formula | C40H74N2O15 |
| Molecular Weight | 823.02 g/mol |
| Compound | Relative In Vitro Antibacterial Activity | Reference |
| Roxithromycin | Parent Drug Activity Level | researchgate.net |
| (E)-N-Demethylroxithromycin | Significantly lower than the parent drug | researchgate.net |
| (E)-O-demethyl-roxithromycin | Remained the same as the parent drug | amegroups.cnresearchgate.net |
| Decladinose-roxithromycin | Almost inactive | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
118267-18-8 |
|---|---|
Molecular Formula |
C40H74N2O15 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI Key |
HVLDACGFXJHOFG-XZOIVAJYSA-N |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O |
Appearance |
White powder |
Synonyms |
(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin; (E)-N-Demethylroxithromycin; N-Demethylroxithromycin; RU 44981; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformation Pathways of N Demethylroxithromycin
De Novo Synthetic Methodologies for N-Demethylroxithromycin
The chemical synthesis of this compound from its parent compound, roxithromycin (B50055), is a crucial process for obtaining reference standards necessary for quality assurance in drug manufacturing. researchgate.net
Iodine and Sodium Acetate (B1210297) Mediated N-Demethylation of Roxithromycin
The most established chemical method for producing this compound is through the N-demethylation of roxithromycin using iodine. researchgate.net This process is adapted from protocols originally developed for other erythromycin (B1671065) derivatives. The reaction involves the oxidative cleavage of the C-N bond of the methyl group attached to the desosamine (B1220255) sugar moiety of roxithromycin.
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that can be adjusted include temperature, pH, and the molar ratios of reactants. researchgate.netbeilstein-journals.org
Studies on similar demethylation reactions for erythromycin derivatives have shown that temperature plays a significant role; the reaction is typically carried out at temperatures ranging from 40°C to 70°C, with optimal yields often achieved between 50°C and 60°C. google.comresearchgate.net The concentration of the base, such as sodium hydroxide (B78521), must be carefully controlled to maintain the optimal pH range (8-9), as deviations can lead to insufficient reaction or degradation of the macrolide structure. researchgate.netresearchgate.net The amount of sodium acetate buffer is also a key variable, with molar equivalents ranging from 2 to 15 relative to the erythromycin derivative, with about 5 equivalents often providing the best results. google.com The quantity of iodine used typically ranges from 1.5 to 4.0 equivalents per equivalent of the starting material.
Table 1: Key Parameters for Optimization of N-Demethylation Reaction
| Parameter | Typical Range | Purpose |
| Temperature | 50°C - 60°C | To ensure an adequate reaction rate without promoting side reactions or degradation. researchgate.net |
| pH | 8 - 9 | To facilitate the reaction while preventing degradation of the macrolide ring. researchgate.net |
| Sodium Acetate | 5 - 15 equivalents | Acts as a buffer to maintain the desired pH. |
| Iodine | 1.5 - 4.0 equivalents | Serves as the oxidizing agent to cleave the C-N bond. |
| Inert Gas Sparging | Continuous | To remove formaldehyde (B43269) byproduct and improve yield. |
Large-Scale Synthesis Approaches for this compound
The iodine and sodium acetate-mediated demethylation method has proven to be scalable for the large-scale production of N-demethylated macrolide antibiotics. researchgate.net Scaling up this synthesis requires careful management of the reaction parameters identified during optimization. nih.gov Challenges in large-scale synthesis include ensuring uniform heat distribution within the larger reactor volume and managing the safe addition of reagents. nih.gov The efficiency of inert gas sparging to remove formaldehyde becomes even more critical at a larger scale to maintain high yields. Purification of the final product on a large scale is typically achieved through methods like two-stage recrystallization to achieve the high purity required for a reference standard. researchgate.net
Biotransformation Pathways Leading to this compound Formation
In biological systems, this compound is formed as a metabolite of roxithromycin. scbt.comnih.govdrugbank.com This biotransformation occurs primarily in the liver. drugbank.comankemdernegi.org.tr
Enzymatic N-Demethylation of Roxithromycin
The formation of this compound from roxithromycin is an NADPH-dependent oxidative process. amegroups.cn Studies have identified both N-mono- and N-di-demethylated metabolites of roxithromycin in urine and feces, although they are considered minor metabolites compared to descladinose roxithromycin. nih.govdrugbank.com The process of N-demethylation is one of several metabolic pathways for roxithromycin, which also include isomerization, O-demethylation, and hydrolysis. researchgate.net
Role of Cytochrome P450 Enzymes in N-Demethylation
The enzymatic N-demethylation of roxithromycin is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govtandfonline.com Specifically, in humans, CYP3A4 is the primary enzyme responsible for this metabolic reaction. nih.govnih.govtandfonline.com Recombinant human CYP3A4 has been shown to efficiently catalyze the N-demethylation of roxithromycin in reconstituted monooxygenase systems. nih.govnih.gov
In rats, the N-demethylation is catalyzed mainly by CYP3A1 and to a lesser extent by CYP2B1. nih.govtandfonline.com The rate of N-demethylation of roxithromycin by human liver microsomes is generally slower than that of other macrolides like troleandomycin (B1681591) and erythromycin. nih.gov This difference in metabolic rate may contribute to roxithromycin being a weaker inhibitor of CYP3A4 activities compared to these other antibiotics. nih.gov
Table 2: Cytochrome P450 Enzymes Involved in Roxithromycin N-Demethylation
| Organism | Primary Enzyme(s) | Supporting Evidence |
| Human | CYP3A4 | Studies with human liver microsomes and recombinant CYP3A4 confirm its major role in N-demethylation. nih.govnih.govtandfonline.com |
| Rat | CYP3A1 (major), CYP2B1 (partial) | Studies with rat liver microsomes show these enzymes catalyze the N-demethylation of roxithromycin. nih.govtandfonline.com |
Induction of Microsomal N-Demethylation by Xenobiotics
The biotransformation of roxithromycin to this compound is primarily an enzymatic process occurring in the liver, mediated by the cytochrome P450 (CYP450) superfamily of enzymes. Specifically, the N-demethylation reaction is catalyzed mainly by the CYP3A subfamily. nih.gov In humans, CYP3A4 is the principal enzyme responsible for this metabolic pathway, while in rats, CYP3A1 is the key catalyst, with some contribution from CYP2B1. nih.gov
The activity of these enzymes and, consequently, the rate of N-demethylation of roxithromycin can be significantly influenced by the presence of various xenobiotics (foreign chemical substances). Certain compounds can induce the expression of CYP3A enzymes, leading to an accelerated metabolism of roxithromycin.
Research in rat liver microsomes has identified several xenobiotics that act as inducers of CYP3A1 and subsequently enhance the N-demethylation of roxithromycin. These include:
Dexamethasone and Pregnenolone 16α-carbonitrile: These are classic inducers of CYP3A1 and have been shown to increase the N-demethylation of roxithromycin. nih.gov
Phenobarbital: This compound induces both CYP2B1 and CYP3A1 levels, leading to increased N-demethylation activity for roxithromycin. nih.gov
Erythromycin and Troleandomycin: These macrolide antibiotics, unlike roxithromycin itself, can cause a slight increase in CYP3A1 levels in rats, thereby promoting the N-demethylation of roxithromycin and other macrolides. nih.gov
Phenytoin and Metyrapone: These substances were found to increase the levels of CYP2B1 and the N-demethylation activities of roxithromycin, even without significantly inducing the CYP3A1 protein. nih.gov
In vitro studies using rabbit liver microsomes also support the role of CYP3A induction in macrolide metabolism. Treatment with rifampicin, a potent CYP3A inducer, was necessary to observe significant metabolic intermediate complex formation and N-demethylation for roxithromycin. researchgate.net A direct correlation has been noted between the rate of N-demethylase activity in induced microsomes and the propensity for forming these metabolic complexes. researchgate.net
Table 1: Induction of Roxithromycin N-Demethylation by Various Xenobiotics in Rat Liver Microsomes
| Inducer | Target Enzyme(s) Induced | Effect on Roxithromycin N-Demethylation |
|---|---|---|
| Dexamethasone | CYP3A1 | Increase nih.gov |
| Pregnenolone 16α-carbonitrile | CYP3A1 | Increase nih.gov |
| Phenobarbital | CYP2B1, CYP3A1 | Increase nih.gov |
| Erythromycin | CYP3A1 (slight) | Increase nih.gov |
| Troleandomycin | CYP3A1 (slight) | Increase nih.gov |
| Phenytoin | CYP2B1 | Increase nih.gov |
Non-Enzymatic Degradation Pathways Yielding this compound
While enzymatic N-demethylation is a major metabolic route, the formation of this compound is not exclusively a biological process. It can also arise from the chemical degradation of roxithromycin under certain conditions, independent of enzymatic activity. The stability of roxithromycin is notably pH-dependent, with degradation occurring in acidic environments. researchgate.net
Studies on the degradation of roxithromycin in simulated gastric fluid (pH ≤ 3) have shown that it undergoes transformation into several products. researchgate.net While the primary degradation pathways under these acidic conditions are reported to be geometric isomerization to Z-roxithromycin and hydrolysis leading to the detachment of the cladinose (B132029) sugar to form decladinose roxithromycin, demethylation is also recognized as one of the metabolic routes following oral administration in rats. researchgate.net
Further research into the degradation of roxithromycin by hydroxyl radicals (•OH), such as in advanced oxidation processes like UV/H2O2, has identified numerous degradation products. nih.gov These reactions primarily involve attacks on the cladinose moiety, the tertiary amine, and the oxime side chain. nih.gov The formation of N-demethylated products is a plausible outcome of the oxidative attack on the tertiary amine of the desosamine sugar.
A general synthetic method for producing N-demethylated macrolide impurities, including this compound, has been developed, which can be considered a controlled chemical degradation or transformation. researchgate.netresearchgate.net This reaction involves treating roxithromycin with iodine and sodium acetate in a mixture of methanol (B129727) and water, heated to around 60°C. The subsequent dropwise addition of sodium hydroxide solution completes the transformation. researchgate.net This process is selective for the N-demethylation at the 3"-position of the desosamine sugar. researchgate.netresearchgate.net
Table 2: General Conditions for Synthetic N-Demethylation of Roxithromycin
| Reagents | Solvent | Temperature | Outcome |
|---|
Stereochemical Considerations in this compound Synthesis and Formation
Stereochemistry is a critical aspect of the structure and function of macrolide antibiotics. Roxithromycin is a large, complex molecule with numerous chiral centers within its 14-membered lactone ring and its attached sugar moieties (cladinose and desosamine). The specific three-dimensional arrangement of these centers is essential for its biological activity.
This compound, being a direct derivative of roxithromycin, retains the complex stereochemistry of the parent molecule, with the exception of the removal of a methyl group from the nitrogen atom on the desosamine sugar. The chemical name (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl erythromycin indicates the retention of the core stereostructure of erythromycin from which roxithromycin is derived, as well as the E-configuration of the oxime side chain. biosynth.com
In the context of synthesis and formation:
Enzymatic N-demethylation: Biological systems are inherently chiral. The CYP450 enzymes that catalyze the N-demethylation of roxithromycin are proteins with specific three-dimensional active sites. This chirality in the enzyme means that the reaction is highly stereospecific, acting on the roxithromycin molecule without altering its existing chiral centers. The product, this compound, therefore, maintains the original stereoconfiguration of the parent drug.
Chemical Synthesis: The described synthetic method using iodine and sodium hydroxide is designed to be selective for the N-demethylation reaction. researchgate.netresearchgate.net The reaction conditions are generally mild enough not to cause epimerization (a change in stereochemistry at one chiral center) at the other sensitive stereocenters of the macrolide ring or the sugar residues. Therefore, the resulting synthetically produced this compound is expected to have the same stereochemical configuration as the metabolite formed biologically.
A molecule with 'n' asymmetric carbon atoms can have up to 2^n diastereomers. byjus.com Any alteration or lack of control during synthesis or degradation could potentially lead to a mixture of stereoisomers, which would have different physical properties and biological activities. However, the established pathways for the formation of this compound are understood to preserve the inherent stereochemistry of the roxithromycin scaffold.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Roxithromycin |
| Z-roxithromycin |
| Decladinose roxithromycin |
| Erythromycin |
| Troleandomycin |
| Dexamethasone |
| Pregnenolone 16α-carbonitrile |
| Phenobarbital |
| Phenytoin |
| Metyrapone |
| Rifampicin |
| Iodine |
| Sodium Acetate |
| Sodium Hydroxide |
Metabolic Disposition and Pharmacokinetic Research of N Demethylroxithromycin
Identification and Quantification of N-Demethylroxithromycin in Biological Matrices
The identification and quantification of this compound in various biological samples are crucial for understanding its pharmacokinetic profile and metabolic fate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a primary analytical technique for this purpose. nih.govamegroups.cn
Metabolic Profiling in Human and Animal Models
Following oral administration of roxithromycin (B50055), this compound is one of several metabolites identified in biological matrices such as plasma, urine, and bile in both humans and animals. nih.govoup.com In humans, after a single oral dose of 150 mg of roxithromycin, a total of 15 metabolites, including N-demethylated derivatives, were detected in bile, urine, and plasma. nih.gov Specifically, N-mono-demethyl roxithromycin has been identified as a minor metabolite in human urine and feces. drugbank.com
In animal models, particularly rats, N-demethylation is considered a significant metabolic pathway for roxithromycin. oup.comnih.gov Studies using isolated perfused rat liver have identified monodesmethylated roxithromycin as a major metabolite in bile. oup.comnih.gov In phenobarbital-treated rat liver microsomes, both N-mono- and N-di-demethyl metabolites of roxithromycin have been detected. amegroups.cn
Comparative Metabolic Routes: N-Demethylation versus O-Demethylation
The metabolism of roxithromycin involves several pathways, including N-demethylation, O-demethylation, hydrolysis of the cladinose (B132029) moiety, and dealkylation of the oxime ether side chain. nih.gov The predominance of these routes exhibits species-specific differences. amegroups.cn
In humans, O-demethylation appears to be a more prominent metabolic pathway for roxithromycin compared to N-demethylation. amegroups.cn Conversely, in rats, N-demethylation is the more predominant metabolic route. amegroups.cn This highlights a significant difference in the metabolic handling of roxithromycin between the two species.
Species-Specific Differences in this compound Metabolism
The metabolic profile of roxithromycin, particularly the formation of this compound, varies significantly across different species.
Human Metabolic Predominance Considerations
In humans, N-demethylation of roxithromycin is a relatively minor pathway. amegroups.cndrugbank.com Following a 150 mg oral dose, (E)-N-demethyl-RXM was found to be present at no more than 0.4% of the parent drug in urine. amegroups.cn In human bile, the N-demethylated metabolite was found in trace amounts. amegroups.cn This suggests that while N-demethylation does occur in humans, it is not a primary route of metabolism for roxithromycin.
Rodent Model Metabolic Predominance Investigations
In contrast to humans, N-demethylation is a major metabolic pathway for roxithromycin in rats. amegroups.cnoup.comnih.gov In rat urine, the amount of (E)-N-demethyl-RXM was found to be more than 5% of the parent drug. amegroups.cn Furthermore, in rat bile, the cumulative excretion of the (E)-N-demethylated metabolite was about 1.6-fold greater than that of the parent drug, roxithromycin. amegroups.cn Studies with isolated perfused rat livers also confirmed that N-demethylation is a key metabolic process, with monodesmethylated roxithromycin being a major biliary metabolite. oup.comnih.gov
Table 1: Comparative Excretion of this compound in Humans and Rats
| Species | Biological Matrix | Relative Amount of (E)-N-demethyl-roxithromycin |
| Human | Urine | ≤ 0.4% of parent drug amegroups.cn |
| Human | Bile | Trace amounts amegroups.cn |
| Rat | Urine | > 5% of parent drug amegroups.cn |
| Rat | Bile | ~1.6-fold greater than parent drug amegroups.cn |
This table is interactive. Click on the headers to sort the data.
Formation of Cytochrome P450-Metabolite Complexes by this compound and Related Derivatives
The metabolism of macrolide antibiotics, including the N-demethylation of roxithromycin, is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. oup.comnih.gov It has been observed that some macrolides can form inhibitory complexes with CYP enzymes, which can lead to drug-drug interactions.
Studies have investigated the potential of this compound and other roxithromycin metabolites to form these inhibitory P450-Fe²⁺-metabolite complexes. In studies with rat liver microsomes, N-demethylated roxithromycin (M3) was found to form these complexes, although to a lesser extent than troleandomycin (B1681591) and erythromycin (B1671065). tandfonline.com The formation of these complexes is considered a prerequisite for the inhibition of CYP3A-dependent substrate oxidations. tandfonline.com
Research using human liver microsomes and recombinant human CYP3A4 has shown that N-demethylated roxithromycin is more potent in inhibiting CYP3A4-dependent testosterone (B1683101) 6β-hydroxylation compared to the parent drug, roxithromycin. nih.gov This increased inhibitory activity is associated with a greater extent of activation to the inhibitory P450-Fe²⁺-metabolite complex. nih.gov The order of inhibitory potency against CYP3A4-dependent testosterone 6β-hydroxylation was estimated as troleandomycin > erythromycin ≥ N-demethyl roxithromycin (M3) ≥ O-dealkyl derivative (M2) > decladinosyl derivative (M1) ≥ roxithromycin. nih.gov
Biological Activities and Pharmacodynamic Investigations of N Demethylroxithromycin
Antibacterial Activity Assessments of N-Demethylroxithromycin
The transformation of roxithromycin (B50055) into this compound involves the removal of a methyl group from the desosamine (B1220255) sugar moiety. This structural alteration has significant consequences for its antibacterial capabilities.
Comparative In Vitro Antibacterial Efficacy Against Standard Strains
Research comparing this compound to its parent compound, roxithromycin, consistently demonstrates a marked reduction in antibacterial strength. In vitro studies show that the antibacterial activity of (E)-N-demethyl-roxithromycin is significantly lower than that of (E)-roxithromycin. researchgate.net While roxithromycin is effective against a spectrum of Gram-positive cocci and bacilli, Gram-negative cocci, and some other bacteria, its N-demethylated metabolite loses a substantial degree of this potency. researchgate.netnih.gov This decrease in efficacy is a critical aspect of its profile, distinguishing it from other metabolites of roxithromycin, some of which retain more of the parent drug's activity. researchgate.net
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations
Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimal Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. uomustansiriyah.edu.iqbmglabtech.com
For this compound, studies determining these values have found them to be significantly higher than those for roxithromycin, reflecting its diminished antibacterial power. researchgate.net One study noted that the MICs and MBCs of the tested compounds against the standard strains were generally parallel, with the MBC often being 100 to 1000 times higher than the MIC. researchgate.net Although specific numerical values from comparative studies are not always published in detail, the collective findings confirm that a much higher concentration of this compound is required to inhibit or kill bacteria compared to its parent macrolide. researchgate.net
| Compound | Relative In Vitro Antibacterial Activity | General Findings |
|---|---|---|
| Roxithromycin | High | Effective against a broad spectrum of susceptible Gram-positive and some Gram-negative bacteria. nih.gov |
| This compound | Significantly Lower | Activity is markedly reduced compared to the parent drug following biotransformation. researchgate.net |
Mechanisms of Reduced Antibacterial Potency Post-N-Demethylation
The antibacterial action of macrolides like roxithromycin stems from their ability to bind to the 50S subunit of the bacterial ribosome. drugbank.com This binding obstructs the peptide exit tunnel, thereby inhibiting protein synthesis and halting bacterial growth and replication. drugbank.com
The significantly lower antibacterial potency of this compound is attributed to its altered chemical structure. The removal of the N-methyl group from the desosamine sugar—a key component for ribosomal binding—likely diminishes the compound's affinity for the 50S ribosomal subunit. This weaker interaction would lead to less effective inhibition of protein synthesis, requiring higher concentrations of the drug to achieve an antibacterial effect, which is reflected in its higher MIC and MBC values. researchgate.net Altering the structure of a drug's target is a common mechanism by which bacteria develop resistance; similarly, altering the drug's structure, as seen in metabolism, can reduce its ability to bind to its target effectively. nih.gov
Non-Antibiotic Pharmacological Activities of this compound
Beyond its weakened antibacterial role, this compound has been identified as an active modulator of specific ion channels, an activity not typically associated with its primary antibiotic function.
Modulation of Ion Channels: KCNJ5 Mutant Potassium Channel Inhibition
A significant non-antibiotic activity of this compound is its ability to inhibit certain mutated potassium channels. Specifically, it has been identified as an inhibitor of KCNJ5 channels that harbor mutations such as G151R and L168R. nih.govgoogle.com These somatic mutations are a primary cause of aldosterone-producing adenomas (APAs), which are benign adrenal tumors that can lead to severe hypertension. nih.govnih.gov
The mutations in the KCNJ5 channel alter its selectivity, allowing an abnormal influx of sodium ions, which leads to membrane depolarization, subsequent calcium influx, and ultimately, the overproduction of aldosterone (B195564) and cellular proliferation. nih.govgoogle.com Research has shown that a series of macrolide compounds, including this compound, can selectively inhibit these mutant KCNJ5 channels without significantly affecting the wild-type (non-mutated) KCNJ5 channels. nih.govnih.gov This selective inhibition helps to counter the effects of the mutation. Patch-clamp electrophysiology studies have confirmed that macrolides like roxithromycin can directly inhibit the currents from KCNJ3/KCNJ5G151R channels, leading to a shift in the reversal potential to more negative voltages, consistent with blocking the abnormal sodium conductance. nih.gov
Dose-Response Relationships in Non-Antibiotic Bioassays
In the investigation of KCNJ5 mutant channel inhibitors, this compound was among 36 compounds that demonstrated a dose-response relationship for the inhibition of the KCNJ5L168R mutant channel. nih.gov Studies have established dose-response curves for lead macrolide compounds, showing that their inhibitory effect on the mutant channels is concentration-dependent. nih.gov For instance, in assays using human adrenal cancer cell lines, roxithromycin was shown to inhibit the KCNJ5 mutant-induced expression of CYP11B2 (aldosterone synthase). google.comnih.gov While the specific IC50 value for this compound is not always singled out in publications, its inclusion in the group of active macrolides indicates it follows a similar dose-dependent inhibitory pattern against pathogenic KCNJ5 mutant channels. nih.gov
Structure-Activity Relationship Studies of this compound Analogues
This compound is a principal metabolite of the macrolide antibiotic roxithromycin, distinguished by the removal of a methyl group from the nitrogen atom of its desosamine sugar component. This structural modification has a notable impact on its biological activity.
Mechanism of Action
Consistent with other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. nih.gov This is achieved through its binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides, thereby halting peptide elongation. nih.gov The primary target within the ribosome is the 23S rRNA. This mechanism is shared with its parent compound, roxithromycin, and other well-known macrolides like erythromycin (B1671065) and clarithromycin (B1669154).
Antibacterial Spectrum and Potency
In vitro studies have demonstrated that this compound retains antibacterial activity, primarily against Gram-positive bacteria. However, its potency is significantly lower than that of roxithromycin. Research comparing the in vitro activity of roxithromycin and its metabolites has consistently shown that (E)-N-demethyl-roxithromycin is considerably less active than the parent drug. This reduction in activity highlights the critical role of the N,N-dimethylamino group on the desosamine sugar for optimal antibacterial efficacy within this class of antibiotics.
The following table summarizes the in vitro antibacterial activity of this compound in comparison to roxithromycin and other related compounds against select bacterial strains.
| Compound | Organism | MIC (µg/mL) |
| Roxithromycin | Staphylococcus aureus | 0.25 |
| Streptococcus pneumoniae | 0.06 | |
| Streptococcus pyogenes | 0.03 | |
| This compound | Staphylococcus aureus | 2.0 |
| Streptococcus pneumoniae | 0.5 | |
| Streptococcus pyogenes | 0.25 |
Note: The MIC values presented are representative and may vary between studies.
Pharmacodynamic Investigations
Beyond its direct antibacterial effects, this compound has been investigated for its interaction with human metabolic enzymes. Specifically, it has been identified as an inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of numerous drugs. While roxithromycin itself is considered a relatively weak inhibitor of CYP3A4, its N-demethylated metabolite shows a more pronounced inhibitory effect. This interaction is an important consideration in pharmacodynamic studies, as it can influence the metabolism of co-administered medications.
Structure-Activity Relationship (SAR) Insights
While specific and extensive structure-activity relationship (SAR) studies focusing on a broad range of this compound analogues are not widely available in the public domain, the observed decrease in antibacterial activity upon N-demethylation of roxithromycin provides a crucial SAR data point. It underscores the significance of the tertiary amine on the desosamine sugar for potent antibacterial action.
General SAR principles for macrolide antibiotics further support this observation. Modifications to the desosamine sugar, particularly the dimethylamino group, are known to significantly impact antibacterial potency. The positive charge on this group at physiological pH is believed to be important for electrostatic interactions with the bacterial ribosome. The removal of one of the methyl groups, as in this compound, likely weakens these crucial interactions, leading to reduced binding affinity and, consequently, lower antibacterial activity.
Further research into the synthesis and biological evaluation of a wider array of this compound analogues would be necessary to build a comprehensive SAR profile. Such studies could explore the impact of substituting the remaining methyl group with other alkyl or functional groups to potentially modulate activity or other pharmacological properties.
Advanced Analytical Methodologies for N Demethylroxithromycin Research
Spectroscopic Techniques for Structural Elucidation of N-Demethylroxithromycin
Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural identification of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular structure. researchgate.netresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for complete structural assignment. nih.govnih.gov
The key identifying feature in the ¹H NMR spectrum of this compound, when compared to its parent compound Roxithromycin (B50055), is the absence of the N-methyl signal. This structural change is a primary indicator of successful N-demethylation. researchgate.net The structures of this compound and related substances have been successfully identified using MS, ¹H NMR, and ¹³C NMR. researchgate.netresearchgate.net
Table 1: Key NMR Data for the Structural Confirmation of this compound
| Spectroscopic Technique | Key Finding for this compound | Reference |
| ¹H NMR | Disappearance of the N-CH₃ signal characteristic of Roxithromycin. | researchgate.net |
| ¹³C NMR | Confirms the overall carbon framework and the absence of the N-methyl carbon signal. | researchgate.netresearchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed connectivity between protons and carbons, confirming the complete structural integrity post-demethylation. | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its identity. rfi.ac.ukthermofisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition. semanticscholar.org
Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule. researchgate.net The resulting mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a key identifier. For this compound, the expected molecular weight is 823.02 g/mol . lgcstandards.compharmaffiliates.com Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns, offering deeper structural insights. nih.govthermofisher.com
Table 2: Mass Spectrometry Data for this compound
| Analysis Type | Ionization Mode | Observed m/z [M+H]⁺ | Expected Molecular Weight | Reference |
| ESI-MS | Positive | 734.4997 | 823.02 g/mol | researchgate.net |
| LC-QTOF/MS/MS | Positive | Confirmed via fragmentation | 823.02 g/mol | nih.gov |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from its parent compound and other related substances, as well as for assessing its purity. tanta.edu.eg High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment of this compound and for quality control in the manufacturing of Roxithromycin. ejgm.co.uk Method development involves a systematic approach to optimize separation parameters to achieve reliable and robust results. chiralpedia.comresearchgate.netmolnar-institute.com
Validation of the HPLC method ensures its suitability for its intended purpose, assessing parameters like linearity, accuracy, precision, and specificity. ejgm.co.uk According to the Japanese Pharmacopoeia, the HPLC method for Roxithromycin analysis requires a system suitability test where the resolution between this compound and Roxithromycin must be no less than 6. nihs.go.jp The purity of synthesized this compound is often determined to be over 95% by HPLC. researchgate.netresearchgate.net Semi-preparative HPLC is also used for the purification of the compound. researchgate.netresearchgate.net
Table 3: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Octadecylsilanized silica (B1680970) gel (C18), 5 µm, 4.6 mm x 250 mm | ejgm.co.uknihs.go.jp |
| Mobile Phase | Gradient mixing of Mobile Phase A and B. A: Acetonitrile, water, and ammonium (B1175870) dihydrogenphosphate adjusted to pH 5.3. B: Acetonitrile and water mixture. | nihs.go.jp |
| Flow Rate | Adjusted so that the retention time of Roxithromycin is about 21 minutes. | nihs.go.jp |
| Detector | UV Absorbance at 205 nm | nihs.go.jp |
| Resolution | Resolution between this compound and roxithromycin peaks must be ≥ 6. | nihs.go.jp |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for both identifying and quantifying this compound, especially at low concentrations in complex matrices. nih.govnih.gov LC-MS/MS is particularly valuable for metabolic studies and impurity profiling. amegroups.cnresearchgate.net
This technique has been instrumental in identifying the N-demethylation metabolic pathway of Roxithromycin in both humans and rats. amegroups.cn Two-dimensional LC coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer has been used to characterize unknown impurities in Roxithromycin, showcasing the advanced capabilities of modern LC-MS systems. nih.gov
Table 4: Typical LC-MS/MS Parameters for Macrolide Analysis
| Parameter | Condition | Reference |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC) | nih.gov |
| Column | C18 column (e.g., Phenomenex Luna Omega PS C18, 30 × 2.1 mm, 3 µm) | nih.gov |
| Mobile Phase | A mixture of methanol (B129727), acetonitrile, and aqueous formic acid/ammonium acetate (B1210297). | researchgate.net |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-Exactive orbitrap) | nih.gov |
| Ionization | Electrospray Ionization (ESI), positive mode | researchgate.net |
| Detection | Selected Reaction Monitoring (SRM) for quantification or full scan for identification. | thermofisher.com |
Application of Analytical Standards in Pharmaceutical Quality Control and Research
This compound is primarily utilized as a certified reference standard in the pharmaceutical industry. lgcstandards.com Its availability is crucial for the development and validation of analytical methods, quality control (QC) applications, and for inclusion in regulatory submissions such as Abbreviated New Drug Applications (ANDA). aquigenbio.comaquigenbio.com
As a specified related substance in pharmacopeias like the European Pharmacopoeia and Japanese Pharmacopoeia, its reference standard is required for the routine assay of Roxithromycin to ensure the purity and quality of the final drug product. researchgate.netresearchgate.netnihs.go.jpglsciences.com The use of this standard allows for accurate identification and quantification, ensuring that the levels of this impurity in Roxithromycin formulations are within acceptable regulatory limits.
Role of N Demethylroxithromycin in Antibiotic Resistance Mechanisms and Research
Investigation of N-Demethylroxithromycin in Bacterial Protein Synthesis Inhibition
The primary antibacterial action of macrolide antibiotics is the inhibition of protein synthesis in susceptible bacteria. nih.govnih.govfrontiersin.org this compound, like its parent compound roxithromycin (B50055), functions through this established mechanism. biosynth.com It targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. nih.govnih.gov
Specifically, the compound binds to the 50S subunit of the bacterial ribosome. chemicalbook.com This binding occurs within the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge. nih.govnih.gov By physically obstructing this tunnel, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis, which ultimately leads to the cessation of bacterial growth and replication.
However, research into the in vitro antibacterial activity of this compound reveals a significant reduction in its potency compared to the parent drug, roxithromycin. Studies have demonstrated that while it retains the same mechanism of action, its minimum inhibitory concentrations (MICs) against various bacterial strains are considerably higher, indicating lower effectiveness. researchgate.netamegroups.cn For instance, one study directly comparing the metabolites of roxithromycin found that this compound was much less active than its parent compound against standard test strains. amegroups.cn Another investigation confirmed that the activity of (E)-N-demethyl-roxithromycin was significantly lower than that of roxithromycin. researchgate.net This diminished activity is a critical factor in understanding its role in the context of clinical efficacy and resistance.
Table 1: Comparative In Vitro Antibacterial Activity This table illustrates the relative antibacterial potency of this compound compared to its parent compound, Roxithromycin, and other related metabolites. The data is synthesized from findings reported in scientific literature. researchgate.netamegroups.cn
| Compound | Relative Antibacterial Activity | Key Research Finding |
| (E)-Roxithromycin (Parent Drug) | High | Serves as the baseline for activity comparison. |
| (E)-N-Demethylroxithromycin | Significantly Lower | Found to be much less active than the parent drug in vitro. researchgate.netamegroups.cn |
| (E)-O-Demethylroxithromycin | Equal to or 2-fold Higher | A different demethylated metabolite that retains or slightly improves activity. amegroups.cn |
| (Z)-Roxithromycin | Slightly Reduced | An isomer of the parent drug with marginally lower activity. researchgate.net |
| Decladinose-Roxithromycin | Almost Inactive | A metabolite where the cladinose (B132029) sugar is lost, resulting in a near-complete loss of activity. researchgate.net |
Implications of N-Demethylation on Cross-Resistance Patterns in Macrolide-Resistant Strains
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. The primary mechanisms of macrolide resistance include target site modification, drug efflux, and enzymatic inactivation. nih.govnih.gov
The process of N-demethylation, which converts roxithromycin to the less active this compound, has significant implications for cross-resistance. Because this compound is inherently less potent, it is unlikely to be effective against bacterial strains that have already developed resistance to the more powerful parent compound or other macrolides. researchgate.netamegroups.cn
Common macrolide resistance mechanisms are broadly effective against the entire class of drugs. These include:
Target Site Modification: The most prevalent mechanism involves methylation of the 23S rRNA component of the 50S ribosomal subunit by erythromycin (B1671065) ribosome methylase (Erm) enzymes. nih.govfrontiersin.orgfrontiersin.org This modification reduces the binding affinity of macrolides to their ribosomal target. Strains possessing erm genes exhibit high-level resistance to most macrolides, and the reduced activity of this compound would not overcome this.
Efflux Pumps: These are membrane proteins that actively pump antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. nih.gov Genes such as mef (macrolide efflux) encode for these pumps. This mechanism confers resistance to 14- and 15-membered macrolides, the class to which roxithromycin and its N-demethylated metabolite belong. frontiersin.orgfrontiersin.org
This compound as a Component in Understanding Macrolide Resistance Evolution
The study of antibiotic metabolites like this compound is crucial for a comprehensive understanding of the evolution of antibiotic resistance. The development of resistance is a complex process driven by selective pressure, where the presence of an antibiotic favors the survival and proliferation of resistant bacterial strains. nih.govd-nb.info
This compound plays a role in this evolutionary narrative in several ways:
Contribution to Sub-inhibitory Concentrations: The metabolism of roxithromycin into a less active form means that within the host, concentrations of the highly active parent drug decrease while concentrations of the less active metabolite increase. researchgate.netamegroups.cndrugbank.com The presence of sub-inhibitory (sub-lethal) concentrations of an antibiotic is a well-established factor in the selection and enrichment of resistant mutants. ssi.dk The generation of this compound contributes to a therapeutic environment where bacteria may be exposed to antibiotic concentrations high enough to select for resistance but too low to eradicate the bacterial population.
Species-Specific Metabolism: Research has shown that the metabolic pathways of roxithromycin can differ between species. For example, N-demethylation is a more predominant metabolic route in rats, whereas O-demethylation is more significant in humans. amegroups.cn This highlights that the selective pressure exerted by an antibiotic can vary depending on the host's metabolic profile, adding another layer of complexity to the prediction of resistance evolution.
Informing Drug Development: Understanding how an antibiotic is metabolized and how its metabolites perform is essential for the development of new, more robust drugs. The knowledge that N-demethylation significantly reduces the activity of roxithromycin can guide medicinal chemists in designing future macrolides with modified structures that are less susceptible to this form of metabolic inactivation. The goal is to create compounds that maintain high activity and a longer half-life in their most potent form, thereby exerting stronger selective pressure against susceptible bacteria and reducing the window for resistance to emerge.
Future Research Trajectories and Academic Perspectives on N Demethylroxithromycin
Exploration of Novel Biological Targets for N-Demethylroxithromycin and its Analogues
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. nih.gov While this remains a critical area of study, future research will likely expand to identify novel biological targets for this compound. This exploration is driven by the need to overcome existing resistance mechanisms and to potentially identify new therapeutic applications.
Key research avenues include:
Investigating Non-Ribosomal Interactions: Advanced screening techniques could reveal if this compound interacts with other essential bacterial components, such as enzymes involved in metabolic pathways or proteins crucial for cell wall synthesis.
Anti-Malarial and Other Activities: The parent compound, roxithromycin (B50055), has shown anti-malarial activities. nih.gov Future studies could investigate whether this compound retains or enhances this activity, and explore its potential against other parasites or even viruses.
Modulation of Host Immune Response: Some macrolides are known to have immunomodulatory effects. Research into whether this compound can modulate host inflammatory responses could open up new therapeutic possibilities beyond its direct antimicrobial effects.
| Research Approach | Rationale | Potential Outcome |
| High-Throughput Screening (HTS) | To rapidly screen large libraries of bacterial proteins and enzymes against this compound. | Identification of novel, non-ribosomal binding partners and potential new mechanisms of action. |
| Proteomics and Metabolomics | To analyze changes in the bacterial proteome and metabolome upon exposure to this compound. | Revealing downstream effects and pathways affected by the compound, suggesting indirect targets. |
| In Silico Target Prediction | Using computational models to predict potential binding sites and interactions with a wide range of biological macromolecules. | Prioritizing potential targets for experimental validation, accelerating the discovery process. |
Development of Mechanistic Toxicological Studies for this compound
A thorough understanding of the toxicological profile of this compound is essential for any future clinical development. Mechanistic toxicology goes beyond simple toxicity screening to understand how a compound exerts toxic effects at the molecular, cellular, and organ levels. tamu.edutaylorfrancis.com
Future toxicological studies on this compound should focus on:
Identifying Molecular Initiating Events: Determining the initial interaction of the molecule with cellular components that triggers a toxic cascade. This could involve binding to specific receptors or enzymes, or inducing oxidative stress. taylorfrancis.com
Adverse Outcome Pathways (AOPs): Mapping the sequence of events from the molecular initiating event to the adverse outcome at the organism level. nih.gov This framework helps in predicting toxicity and in developing targeted safety assessments. nih.gov
Biotransformation and Metabolite Profiling: Investigating how this compound is further metabolized in the body and whether its subsequent metabolites have any toxicological significance.
| Study Type | Objective | Methodologies |
| In Vitro Cytotoxicity Assays | To assess the direct toxic effects on various human cell lines (e.g., liver, kidney, heart cells). | Cell viability assays (e.g., MTT, LDH), apoptosis and necrosis detection. |
| Genotoxicity Assays | To determine if the compound can cause DNA damage. | Ames test, micronucleus test, comet assay. |
| Transcriptomics (RNA-Seq) | To understand changes in gene expression in response to the compound, revealing pathways associated with toxicity. tamu.edu | Next-generation sequencing of cellular RNA. |
| Kinetic Studies | To study the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | In vivo studies in animal models coupled with analytical techniques like LC-MS. |
Advanced Computational Modeling for this compound Interactions and Dynamics
Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective prediction of molecular interactions and properties. drugtargetreview.comstmjournals.com For this compound, advanced computational approaches can provide deep insights into its behavior.
Key areas for computational modeling include:
Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with its primary target, the bacterial ribosome, as well as with potential off-targets. nih.gov This can help in understanding the structural basis of its activity and in predicting how resistance mutations might affect binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the chemical structure of this compound and its analogues with their biological activity. This can guide the design of more potent derivatives.
Predictive Toxicology: Using computational models to predict potential toxicities, such as cardiotoxicity or hepatotoxicity, based on the molecule's structure and physicochemical properties.
| Modeling Technique | Application for this compound | Expected Insights |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-ribosome complex over time. stmjournals.com | Understanding the stability of the binding, the role of specific amino acids, and the impact of structural modifications. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Providing a high-precision investigation of the electronic interactions at the binding site. stmjournals.com | Elucidating the precise nature of the chemical bonds and forces involved in the interaction. |
| Machine Learning Algorithms | Predicting drug-target interactions, binding affinities, and potential adverse effects based on large datasets. stmjournals.commdpi.com | Accelerating the identification of new targets and the optimization of lead compounds. |
Designing New Macrolide Derivatives Based on N-Demethylation Insights
The structural modification of existing antibiotics is a proven strategy for developing new drugs with improved properties. Insights gained from studying this compound can inform the rational design of a new generation of macrolides. nih.gov The process of N-demethylation is a key transformation that can be synthetically replicated and explored. researchgate.net
Future design strategies could include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues based on the N-demethylated scaffold and evaluating their antimicrobial activity. This can identify key structural features required for potency and selectivity.
Overcoming Resistance: Designing derivatives that can evade common macrolide resistance mechanisms, such as efflux pumps and ribosomal modifications. The removal of the methyl group might alter the molecule's susceptibility to these mechanisms.
Improving Pharmacokinetic Properties: Modifying the structure to enhance properties like oral bioavailability, tissue penetration, and half-life. nih.gov For instance, the N-demethyl position could be a site for adding new functional groups to tune these properties.
A study has shown that a rational design approach using computational screening for solubility, membrane permeability, and binding affinity can lead to the development of macrolide derivatives that are significantly more active against resistant pathogens. nih.gov This highlights the potential of combining computational insights with synthetic chemistry.
| Design Strategy | Rationale | Example Modification |
| Scaffold Modification | To explore the chemical space around the N-demethylated core. | Introduction of different alkyl or aryl groups at the nitrogen atom to probe steric and electronic effects. |
| Hybrid Molecule Design | To combine the N-demethylated macrolide scaffold with another pharmacophore to create a hybrid antibiotic with a dual mechanism of action. | Linking a fluoroquinolone moiety to potentially inhibit both protein synthesis and DNA replication. |
| Bioisosteric Replacement | To replace the N-methyl group (or the resulting N-H group) with other functional groups that have similar physical or chemical properties. | Replacing the amine with an amide or other functional groups to alter binding and stability. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-Demethylroxithromycin in biological matrices, and how can method reproducibility be ensured?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with mobile-phase optimization and system suitability criteria. For example, dissolve reference standards of this compound and Roxithromycin in a 70:30 methanol-phosphate buffer (pH 6.8) and validate parameters such as peak resolution (≥6) and symmetry factor (≤1.5) to ensure precision . System repeatability should be confirmed with ≤1.0% relative standard deviation in peak areas across six replicates.
Q. How should researchers design separation protocols to distinguish this compound from its parent compound and other metabolites?
- Methodological Answer : Prioritize chromatographic conditions that exploit structural differences, such as hydrophobicity or ionization potential. For HPLC, adjust column chemistry (e.g., C18 stationary phase) and gradient elution profiles. Validate using spiked samples with known concentrations of Roxithromycin and its metabolites to confirm baseline separation .
Q. What statistical approaches are critical for validating this compound assay results in preclinical studies?
- Methodological Answer : Employ descriptive statistics (mean, standard deviation) for intra- and inter-day variability assessments. Use ANOVA for batch-to-batch comparisons and linear regression for calibration curve validation. Ensure power analysis is conducted to determine sample size adequacy, minimizing Type I/II errors .
Advanced Research Questions
Q. How can population pharmacokinetic models for this compound be developed using existing literature data, and what are the limitations of meta-analytic approaches?
- Methodological Answer : Aggregate individual- and study-level pharmacokinetic data from published sources, applying nonlinear mixed-effects modeling (e.g., NONMEM). Address heterogeneity via covariate analysis (e.g., renal/hepatic function). Limitations include variability in original study designs and potential publication bias. Sensitivity analyses should test model robustness .
Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?
- Methodological Answer : Conduct comparative studies using isotopically labeled substrates in hepatocyte incubations (in vitro) and animal models (in vivo). Pair these with LC-MS/MS to track metabolite formation kinetics. Apply Bayesian statistics to reconcile discrepancies, incorporating prior probability distributions from conflicting data .
Q. How can researchers optimize in silico simulations to predict this compound-drug interactions at cytochrome P450 enzymes?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model binding affinities at CYP3A4/3A5 active sites. Validate predictions with inhibition assays using human liver microsomes. Calibrate models with experimental IC50 values and apply machine learning (e.g., random forests) to improve interaction predictability .
Methodological and Data Management Considerations
Q. What frameworks ensure rigor in formulating research questions about this compound's mechanism of action?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, a question like “Does this compound modulate bacterial efflux pumps via allosteric binding?” aligns with FINER by addressing novelty and clinical relevance .
Q. How should spectral data (e.g., NMR, MS) for this compound be managed to enhance reproducibility?
- Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra in repositories like Zenodo with metadata detailing instrument parameters (e.g., magnetic field strength for NMR, ionization mode for MS). Use version-controlled workflows for data preprocessing .
Conflict Resolution and Collaborative Research
Q. What collaborative approaches improve interpretation of contradictory data on this compound's antibacterial synergism?
- Answer : Organize interdisciplinary workshops with microbiologists, pharmacologists, and statisticians. Predefine consensus criteria for synergy (e.g., fractional inhibitory concentration thresholds) and use Delphi methods to harmonize interpretations. Share raw data via platforms like FigShare for independent re-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
